2-(5-Chloro-2-methoxyphenyl)imidazole-5-methanol
Description
2-(5-Chloro-2-methoxyphenyl)imidazole-5-methanol is an imidazole derivative characterized by a methanol group at position 5 of the imidazole ring and a 5-chloro-2-methoxyphenyl substituent at position 2.
Properties
Molecular Formula |
C11H11ClN2O2 |
|---|---|
Molecular Weight |
238.67 g/mol |
IUPAC Name |
[2-(5-chloro-2-methoxyphenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C11H11ClN2O2/c1-16-10-3-2-7(12)4-9(10)11-13-5-8(6-15)14-11/h2-5,15H,6H2,1H3,(H,13,14) |
InChI Key |
IKCXUWHPJPTIPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NC=C(N2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-methoxyphenyl)imidazole-5-methanol typically involves the reaction of 5-chloro-2-methoxybenzaldehyde with imidazole in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-methoxyphenyl)imidazole-5-methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of different imidazole-based compounds.
Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce imidazole alcohols .
Scientific Research Applications
2-(5-Chloro-2-methoxyphenyl)imidazole-5-methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-methoxyphenyl)imidazole-5-methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Analogues
Table 1: Key Structural Features of Analogous Imidazole Derivatives
Key Observations:
Methoxy Group: The 2-MeO group in the phenyl ring may increase solubility via hydrogen bonding, contrasting with hydrophobic substituents like phenylethyl in 5-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole HCl . Methanol vs. Chloromethyl: The -CH2OH group in the target compound enables hydrogen bonding, unlike the -CH2Cl group in 5-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole, which may enhance reactivity but reduce solubility .
Pharmacological Implications: Losartan’s clinical success as an antihypertensive agent highlights the therapeutic relevance of imidazole-5-methanol derivatives with bulky substituents (e.g., tetrazolyl groups) . The target compound’s 5-Cl-2-MeO-phenyl group may similarly target cardiovascular receptors but with altered pharmacokinetics due to reduced bulk. Antimicrobial activity observed in other imidazole derivatives (e.g., 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one derivatives) suggests that the target compound’s chloro and methoxy groups could enhance efficacy against resistant strains .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | This compound | 5-Methyl-2-phenyl-1H-imidazole-4-methanol | Losartan Potassium |
|---|---|---|---|
| Molecular Weight | 252.67 g/mol | 188.23 g/mol | 461.95 g/mol |
| Polarity | High (due to -OH and -OMe) | Moderate (Me and -OH) | High (tetrazolyl) |
| LogP (Predicted) | ~1.5 | ~1.2 | ~2.8 |
| Hydrogen Bond Donors | 1 (-OH) | 1 (-OH) | 2 (-OH, -NH) |
Key Findings:
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